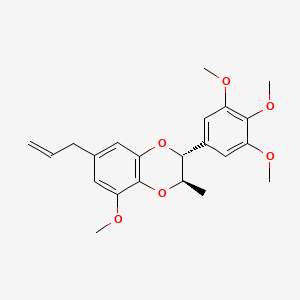
7-Phosphorosooxycyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phosphorosooxycyclohepta-1,3,5-triene is a unique organophosphorus compound characterized by a seven-membered ring structure with alternating double bonds and a phosphorosooxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phosphorosooxycyclohepta-1,3,5-triene typically involves the reaction of cyclohepta-1,3,5-triene with a phosphorus oxychloride derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the phosphorosooxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Phosphorosooxycyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorosooxy derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphorosooxy group to a phosphine oxide.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various phosphorosooxy and phosphine oxide derivatives, as well as substituted cycloheptatriene compounds.
Applications De Recherche Scientifique
7-Phosphorosooxycyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 7-Phosphorosooxycyclohepta-1,3,5-triene involves its interaction with various molecular targets. The phosphorosooxy group can participate in coordination with metal ions, influencing catalytic processes. Additionally, the compound’s ability to undergo electrophilic substitution makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Cyclohepta-1,3,5-triene: A parent compound with a similar ring structure but lacking the phosphorosooxy group.
Phosphorosooxybenzene: A similar compound with a benzene ring instead of a cycloheptatriene ring.
Propriétés
Numéro CAS |
114601-97-7 |
|---|---|
Formule moléculaire |
C7H7O2P |
Poids moléculaire |
154.10 g/mol |
Nom IUPAC |
7-phosphorosooxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7O2P/c8-10-9-7-5-3-1-2-4-6-7/h1-7H |
Clé InChI |
MSABFNVVQAEHCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(C=C1)OP=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


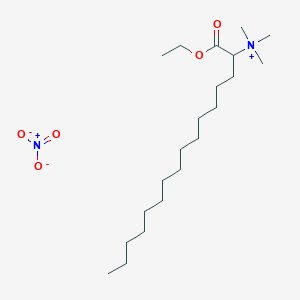

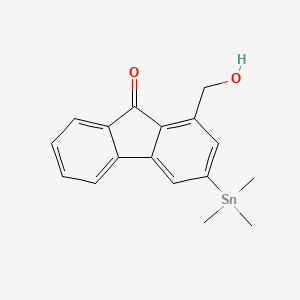
![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
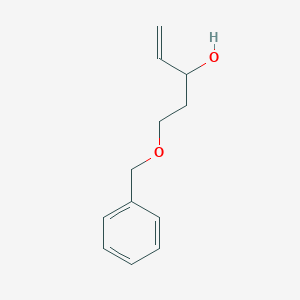
![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
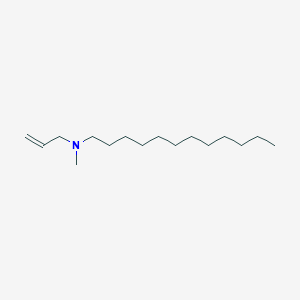
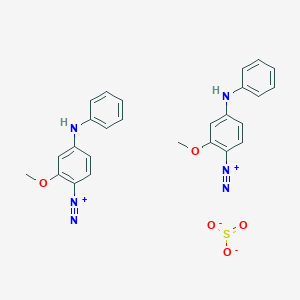
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

